

2-Ethyl-4-fluoro-1-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethyl-4-fluoro-1-nitrobenzene

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An In-Depth Technical Guide to **2-Ethyl-4-fluoro-1-nitrobenzene**: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **2-Ethyl-4-fluoro-1-nitrobenzene** (CAS No. 1089279-29-7). This fluorinated nitroaromatic compound is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its molecular structure, featuring strategically positioned ethyl, fluoro, and nitro groups, offers a versatile platform for chemical modification. This document provides a detailed overview of its physicochemical properties, a robust, multi-step synthesis protocol derived from established patent literature, predicted analytical characterization data, and a discussion of its strategic importance in medicinal chemistry. Furthermore, it outlines critical safety and handling protocols to ensure its proper use in a laboratory setting.

Core Molecular Identity and Physicochemical Properties

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted benzene ring that serves as a key building block in organic synthesis. The presence of a nitro group, a fluorine atom, and an ethyl group provides multiple points for chemical functionalization, making it a desirable precursor for creating diverse molecular libraries.

The molecular formula of **2-Ethyl-4-fluoro-1-nitrobenzene** is $C_8H_8FNO_2$.^{[1][2][3]} Its molecular weight is 169.15 g/mol.^{[1][4]} The core physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally confirmed, properties such as boiling and melting points are often not publicly reported for specialized intermediates. The values provided are based on closely related isomers, such as 2,4-Difluoronitrobenzene, and should be considered estimates.

Property	Value	Source(s)
IUPAC Name	2-ethyl-4-fluoro-1-nitrobenzene	PubChem
CAS Number	1089279-29-7	^{[2][3]}
Molecular Formula	$C_8H_8FNO_2$	^{[1][2][3]}
Molecular Weight	169.15 g/mol	^{[1][4]}
MDL Number	MFCD16658616	^{[1][2]}
InChI Key	MQNMCCCUGXMTSZ-UHFFFAOYSA-N	^[2]
Appearance	Light yellow to brown clear liquid (predicted)	^[5]
Boiling Point	~203-204 °C (estimated based on isomer)	^{[5][6]}
Melting Point	~9-10 °C (estimated based on isomer)	^{[5][6]}
Density	~1.451 g/mL at 25 °C (estimated based on isomer)	^[5]
Storage	Store at room temperature in a dry, sealed container.	^[1]

Predicted Analytical & Spectroscopic Profile

Confirmation of the successful synthesis and purity of **2-Ethyl-4-fluoro-1-nitrobenzene** relies on standard analytical techniques. While specific experimental spectra for this exact compound

are not widely published, its structure allows for a confident prediction of its spectroscopic features.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons.
 - Ethyl Group: A triplet integrating to 3 protons (for the $-\text{CH}_3$ group) around 1.2 ppm, coupled to the adjacent methylene protons. A quartet integrating to 2 protons (for the $-\text{CH}_2-$ group) further downfield, around 2.7 ppm, coupled to the methyl protons.
 - Aromatic Region: Three protons on the benzene ring will appear between 7.0 and 8.2 ppm. Due to the differing electronic effects of the three substituents, they will be chemically non-equivalent, likely resulting in complex multiplets (e.g., doublet of doublets) due to proton-proton and proton-fluorine coupling.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, with aromatic carbons appearing in the 110-165 ppm range and the ethyl group carbons appearing upfield. The carbon atom bonded to the fluorine will show a large C-F coupling constant.
- Mass Spectrometry (MS): The molecular ion peak (M^+) in an electron ionization (EI) mass spectrum would be expected at $m/z = 169.15$. Common fragmentation patterns would involve the loss of the nitro group ($-\text{NO}_2$) and cleavage of the ethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically appearing as two distinct peaks around $1520\text{-}1560\text{ cm}^{-1}$ (asymmetric stretch) and $1345\text{-}1385\text{ cm}^{-1}$ (symmetric stretch). Aromatic C-H stretches will appear above 3000 cm^{-1} , and C=C ring stretches will be visible in the $1450\text{-}1600\text{ cm}^{-1}$ region. A C-F stretch will be present around $1100\text{-}1250\text{ cm}^{-1}$.

Synthesis Methodology

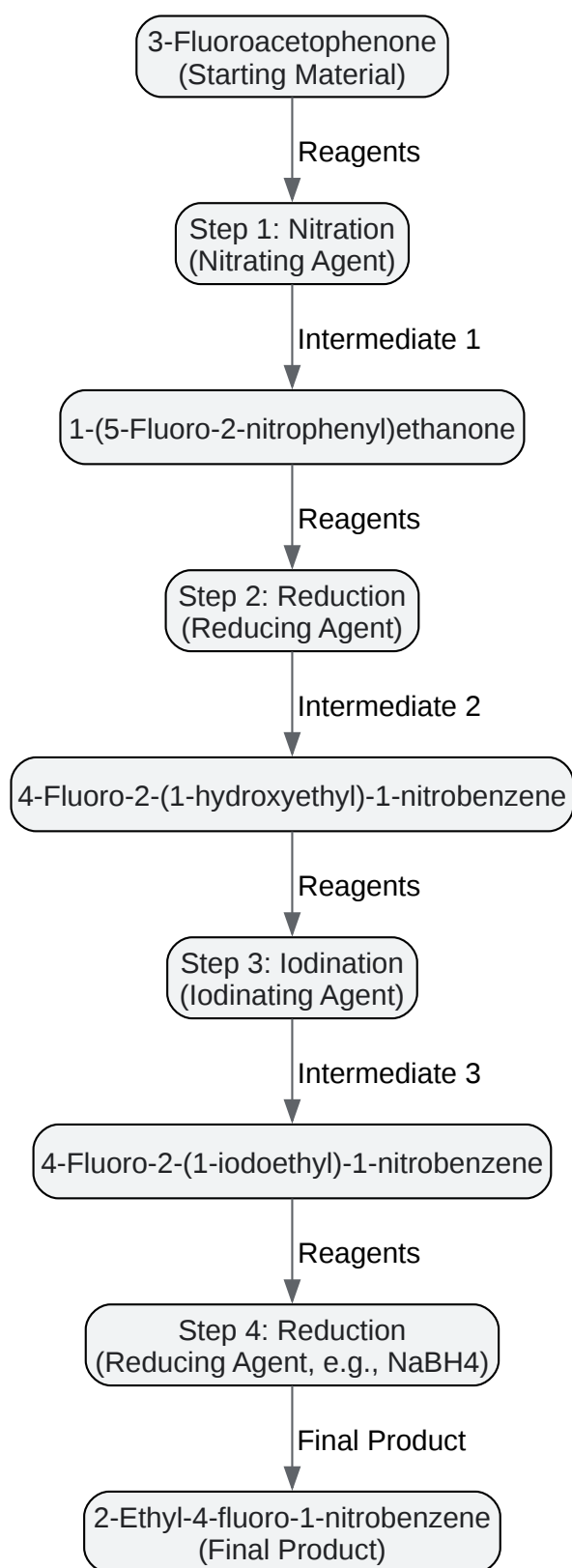
The synthesis of **2-Ethyl-4-fluoro-1-nitrobenzene** can be achieved through a multi-step process starting from commercially available 3-fluoroacetophenone. This route, outlined in patent literature, involves a sequence of nitration, reduction, iodination, and a final reduction to yield the target compound with high purity.

Rationale and Strategy

The chosen synthetic pathway is logical and robust.

- **Nitration:** The initial nitration of 3-fluoroacetophenone installs the nitro group onto the aromatic ring. The directing effects of the fluorine (ortho, para-directing) and the acetyl group (meta-directing) guide the nitro group to the desired position.
- **First Reduction:** The ketone of the acetyl group is selectively reduced to a secondary alcohol. This is a crucial step to set up the subsequent transformation.
- **Iodination:** The newly formed hydroxyl group is converted into an iodo group. Iodine is an excellent leaving group, facilitating the final reduction step.
- **Second Reduction:** The iodoethyl group is reduced to the final ethyl group to yield the target molecule. This two-step process (reduction to alcohol, conversion to iodide, then final reduction) is a controlled method to convert a carbonyl to an alkyl group.

Process Workflow Diagram



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Caption: Multi-step synthesis of **2-Ethyl-4-fluoro-1-nitrobenzene**.

Detailed Experimental Protocol

The following protocol is a detailed interpretation of the synthetic route described in patent CN110746307B.

Step 1: Nitration of 3-Fluoroacetophenone

- In a reaction vessel suitable for nitration, charge 3-fluoroacetophenone.
- Cool the vessel to 0-5 °C using an ice bath.
- Slowly add a pre-mixed nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the internal temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at a controlled temperature for 2-4 hours, monitoring progress by TLC or HPLC.
- Upon completion, carefully quench the reaction by pouring it over crushed ice.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(5-fluoro-2-nitrophenyl)ethanone.

Step 2: Reduction of the Ketone

- Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
- Cool the solution to 0-5 °C.
- Add a reducing agent (e.g., sodium borohydride) portion-wise, ensuring the temperature remains controlled.
- Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC/HPLC).
- Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).

- Remove the solvent under reduced pressure and extract the product with an organic solvent.
- Wash, dry, and concentrate the organic phase to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

Step 3: Iodination of the Alcohol

- Under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine and imidazole in a suitable anhydrous solvent (e.g., dichloromethane or THF).
- Add iodine (I_2) portion-wise to the mixture and stir to form the iodinating agent in situ.
- Add a solution of the alcohol intermediate from Step 2 to the reaction mixture.
- Stir at room temperature for 4-12 hours.
- Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
- Extract the product, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain pure 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

Step 4: Final Reduction to the Ethyl Group

- Dissolve the iodo-intermediate from Step 3 in a suitable solvent.
- Add a reducing agent, such as sodium borohydride, and stir the reaction at 25-30 °C for 2-4 hours.
- Quench the reaction with acid (e.g., 0.5 N HCl) and extract with an organic solvent like isopropyl ether.
- Wash the organic layer, dry it, and concentrate it.

- The final product, **2-Ethyl-4-fluoro-1-nitrobenzene**, can be purified by vacuum distillation to achieve a purity of $\geq 98\%$.

Applications in Medicinal Chemistry and Drug Development

A Versatile Fluoronitro Aromatic Building Block

2-Ethyl-4-fluoro-1-nitrobenzene is primarily utilized as an intermediate for synthesizing more complex molecules.^[1] Its value lies in the reactivity of its functional groups. The nitro group is a key functional handle; it can be easily and cleanly reduced to an aniline (2-ethyl-4-fluoroaniline). This resulting primary amine is a common nucleophile used in a vast array of reactions central to drug discovery, including amide bond formation, sulfonamide synthesis, and transition metal-catalyzed cross-coupling reactions.

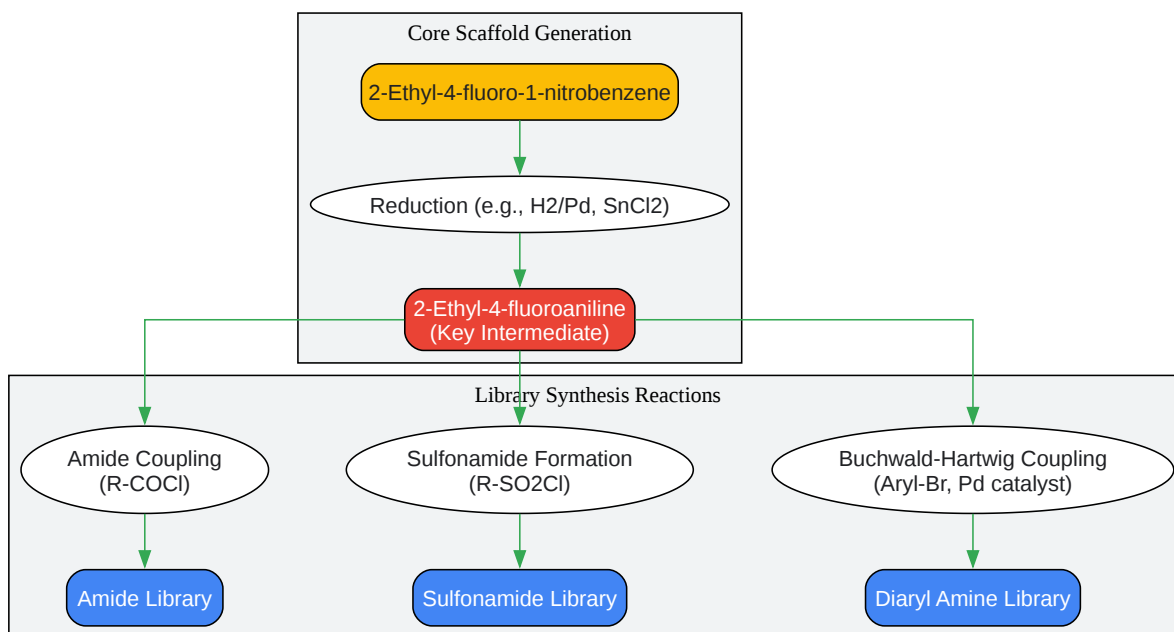
The Strategic Value of Fluorine and Nitro Moieties

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.^[7] Fluorine can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane permeability, and alter its pKa to optimize target binding.^{[7][8]}

Similarly, the nitro group, while often a precursor to the more versatile amine, can itself be important. Nitroaromatic compounds are found in various biologically active agents.^[8] The reduced aniline derivative is a key starting material in the synthesis of promising drug candidates, including antibiotics for treating tuberculosis.^[9]

Diversification Potential Workflow

The true power of **2-Ethyl-4-fluoro-1-nitrobenzene** is realized in its ability to serve as a scaffold for generating libraries of diverse compounds for high-throughput screening. The primary transformation is the reduction of the nitro group, which opens up a gateway to numerous subsequent reactions.



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Caption: Synthetic diversification of the 2-Ethyl-4-fluoroaniline intermediate.

Safety, Handling, and Storage

2-Ethyl-4-fluoro-1-nitrobenzene and related nitroaromatic compounds must be handled with appropriate care in a laboratory setting. The compound is classified with several hazards that require strict adherence to safety protocols.

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Acute Toxicity, Dermal	H312: Harmful in contact with skin
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	H332: Harmful if inhaled
STOT, Single Exposure	H335: May cause respiratory irritation

Source: PubChem. This data is for the parent compound.

Recommended Safety Protocol:

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
 - Eye Protection: Use tightly fitting safety goggles or a face shield.
 - Lab Coat: A standard laboratory coat is required.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. After handling, wash hands and any exposed skin thoroughly.
- Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[1\]](#)

Conclusion

2-Ethyl-4-fluoro-1-nitrobenzene is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its value is derived from its unique combination of functional groups, which allows for controlled and versatile synthetic transformations. The robust synthesis protocol enables its production at high purity, while an understanding of its properties and reactivity allows chemists to leverage it as a starting point for the creation of novel and diverse molecular entities. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their research and development endeavors.

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- To cite this document: BenchChem. [2-Ethyl-4-fluoro-1-nitrobenzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2731259#2-ethyl-4-fluoro-1-nitrobenzene-molecular-weight-and-formula]

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